

The Emergence of Ureido-Piperidine Scaffolds as Kinase Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	Piperidinylmethylureido	
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Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has led to the exploration of diverse chemical scaffolds. While the specific term "Piperidinylmethylureido" did not yield significant results in a comprehensive literature search, a closely related and promising class of compounds featuring a ureido-piperidine moiety has emerged as a viable scaffold for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of this chemical class, with a focus on its potential as an inhibitor of LIM Kinase (LIMK), a key regulator of cytoskeletal dynamics. This document will detail the synthesis, structure-activity relationships (SAR), and a representative signaling pathway, along with relevant experimental protocols to facilitate further research and development in this area.

Ureido-Piperidine Derivatives as LIM Kinase Inhibitors

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that are central to the regulation of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[1][2] Dysregulation of the LIMK signaling pathway has been implicated in cancer cell invasion and metastasis, making it an attractive target for therapeutic



intervention.[3] The ureido-piperidine scaffold has been identified as a promising starting point for the development of LIMK inhibitors.[4]

Quantitative Data: Structure-Activity Relationship of Bis-Aryl Urea LIMK1 Inhibitors

The following table summarizes the structure-activity relationship for a series of bis-aryl urea derivatives, which evolved from an initial piperidine urea-based scaffold, as inhibitors of LIMK1. This data highlights the impact of substitutions on the terminal phenyl ring and the hinge-binding moiety on inhibitory potency.

Compound ID	Hinge Binder Moiety	R Group on Terminal Phenyl Urea	LIMK1 IC50 (nM)	ROCK-II IC50 (nM)
1	Pyrazole-phenyl	-	>10,000	2
2	4-yl- pyrrolopyrimidine	-	642	>10,000
3	4-yl- pyrrolopyrimidine	Н	201	1365
7f	4-yl-purine	Н	1500	5600
7g	5-methyl- pyrrolopyrimidine	Н	62	-

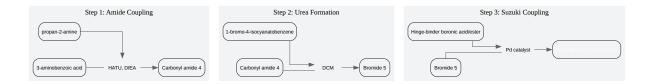
Data extracted from Yin et al., 2015.[4]

Experimental Protocols Synthesis of Bis-Aryl Urea LIMK Inhibitors

The synthesis of bis-aryl urea derivatives targeting LIMK typically involves a multi-step process. A representative synthetic scheme is outlined below, based on methodologies described in the literature.[4]

Scheme 1: General Synthesis of Bis-Aryl Urea LIMK Inhibitors





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Caption: General synthetic route for bis-aryl urea LIMK inhibitors.

Detailed Methodology:

- Amide Coupling: To a solution of 3-aminobenzoic acid in a suitable solvent such as DMF, a
 coupling agent like HATU and a base such as DIEA are added, followed by the addition of
 the desired amine (e.g., propan-2-amine). The reaction is stirred at room temperature until
 completion.
- Urea Formation: The resulting carbonyl amide is dissolved in a solvent like dichloromethane (DCM) and reacted with an appropriate isocyanate (e.g., 1-bromo-4-isocyanatobenzene) to form the urea linkage.
- Suzuki Coupling: The bromide intermediate is then subjected to a palladium-catalyzed
 Suzuki coupling reaction with the desired hinge-binder boronic acid or boronic ester to yield the final bis-aryl urea inhibitor.

LIMK1 Kinase Inhibition Assay (Luciferase-Based)

This protocol is adapted from a luciferase-based kinase assay designed to measure ATP consumption as an indicator of kinase activity.[5]

Materials:

Recombinant human LIMK1 enzyme



- Recombinant cofilin protein (substrate)
- Kinase buffer (e.g., 40 mM MOPS pH 7.0, 1 mM EDTA)
- ATP solution
- Test compounds (ureido-piperidine derivatives) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 96-well white plates
- Microplate reader capable of measuring luminescence

Procedure:

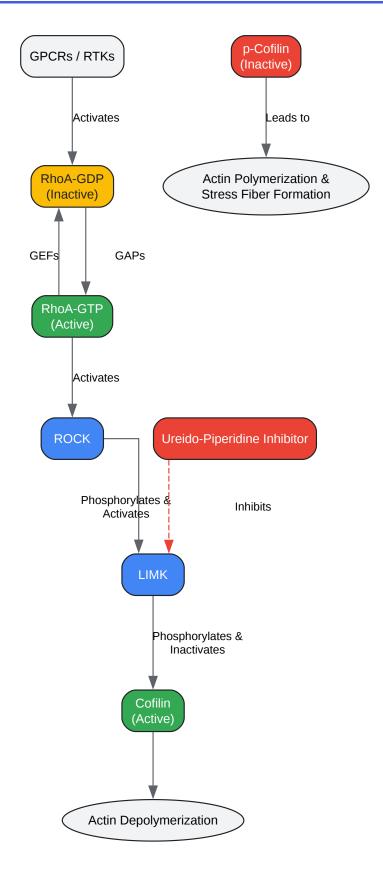
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup: In a 96-well white plate, add 40 μL of kinase buffer containing 25 μM cofilin.
- Add Inhibitor: Add the test compounds at various concentrations to the wells. Include a
 positive control (no inhibitor) and a negative control (no enzyme).
- Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 μM.
- Incubation: Incubate the plate for 1 hour at room temperature.
- Detection: Add an equal volume of Kinase-Glo® reagent to each well.
- Second Incubation: Incubate the plate for an additional 30 minutes at room temperature to stabilize the luminescent signal.
- Measurement: Read the luminescence using a microplate reader.
- Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.



Signaling Pathway and Experimental Workflow The Rho-ROCK-LIMK-Cofilin Signaling Pathway

The Rho-ROCK-LIMK-cofilin pathway is a critical regulator of actin cytoskeleton dynamics.[1][2] [3] The signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK then phosphorylates and activates LIMK, which subsequently phosphorylates and inactivates cofilin, leading to the stabilization of actin filaments.[6]





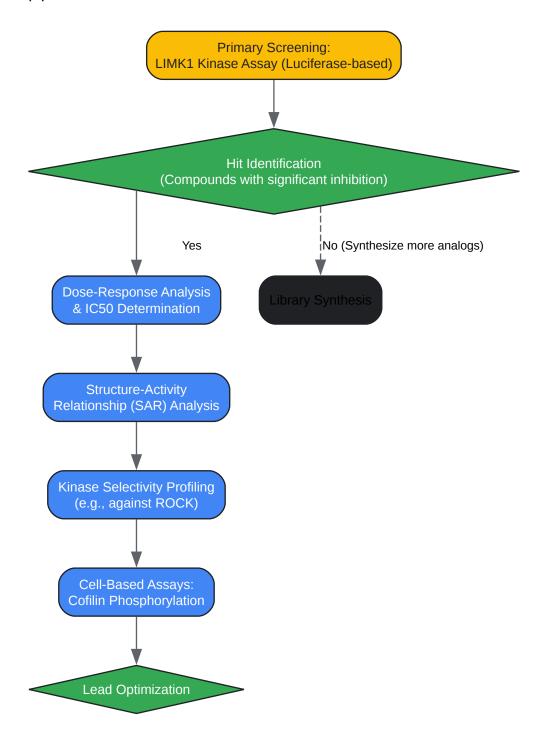
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Caption: The Rho-ROCK-LIMK-Cofilin signaling pathway.



Experimental Workflow for Screening Ureido-Piperidine LIMK Inhibitors

The following workflow outlines the key steps in the discovery and initial characterization of novel ureido-piperidine based LIMK inhibitors.



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Caption: Workflow for LIMK inhibitor discovery and characterization.

Conclusion

The ureido-piperidine scaffold represents a valuable starting point for the design of novel kinase inhibitors, particularly targeting LIMK. The modular nature of its synthesis allows for systematic exploration of structure-activity relationships, enabling the optimization of potency and selectivity. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate and develop this promising class of compounds. Future work should focus on expanding the SAR studies, elucidating the precise binding modes through structural biology, and evaluating the in vivo efficacy of optimized lead compounds in relevant disease models.

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